Stavudine triphosphate

Vue d'ensemble

Description

Le triphosphate de stavudine est un dérivé phosphorylé de la stavudine, un inhibiteur nucléosidique de la transcriptase inverse (INTI) utilisé dans le traitement de l'infection par le VIH-1. Le triphosphate de stavudine inhibe l'enzyme transcriptase inverse du VIH en entrant en compétition avec le substrat naturel, le triphosphate de thymidine, et agit comme un terminateur de chaîne de la synthèse de l'ADN .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le triphosphate de stavudine peut être synthétisé par phosphorylation de la stavudine. Une méthode implique la réaction de la stavudine avec le dichlorure de bis(2-chloroéthyl)phosphoramidique ou le phosphorodichloridate de 4-nitrophényle en présence de triéthylamine dans du tétrahydrofurane anhydre. Cette réaction forme des intermédiaires monochlorés, qui sont ensuite mis en réaction avec la stavudine dans le tétrahydrofurane et la pyridine en présence de triéthylamine pour former le triphosphate de stavudine .

Méthodes de production industrielle

La production industrielle du triphosphate de stavudine implique généralement des procédés de phosphorylation à grande échelle utilisant des réactifs et des conditions similaires à ceux décrits ci-dessus. Le processus est optimisé pour un rendement et une pureté élevés, avec un contrôle minutieux des paramètres de réaction afin d'assurer une qualité de produit constante.

Analyse Des Réactions Chimiques

Types de réactions

Le triphosphate de stavudine subit plusieurs types de réactions chimiques, notamment :

Phosphorylation : Conversion de la stavudine en triphosphate de stavudine.

Hydrolyse : Dégradation du triphosphate de stavudine en stavudine et en phosphate inorganique.

Oxydation et réduction : Le triphosphate de stavudine peut subir des réactions redox, bien que celles-ci soient moins fréquentes dans les systèmes biologiques.

Réactifs et conditions courants

Phosphorylation : Dichlorure de bis(2-chloroéthyl)phosphoramidique, phosphorodichloridate de 4-nitrophényle, triéthylamine, tétrahydrofurane anhydre, pyridine.

Hydrolyse : Eau ou solutions aqueuses en milieu acide ou basique.

Principaux produits

Phosphorylation : Triphosphate de stavudine.

Hydrolyse : Stavudine et phosphate inorganique.

Applications de la recherche scientifique

Le triphosphate de stavudine a plusieurs applications en recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les réactions de phosphorylation et les analogues de nucléosides.

Biologie : Etudié pour son rôle dans l'inhibition de la transcriptase inverse du VIH et ses effets sur la réplication virale.

Médecine : Utilisé dans le développement de traitements antirétroviraux contre l'infection par le VIH-1.

Industrie : Employé dans la production de médicaments antirétroviraux et dans la recherche sur les mécanismes de résistance aux médicaments.

Mécanisme d'action

Le triphosphate de stavudine exerce ses effets en inhibant l'activité de la transcriptase inverse du VIH-1. Il entre en compétition avec le substrat naturel, le triphosphate de thymidine, pour son incorporation dans l'ADN viral. Une fois incorporé, le triphosphate de stavudine agit comme un terminateur de chaîne, empêchant la formation de la liaison phosphodiester 5' à 3' essentielle à l'élongation de la chaîne d'ADN. Cela entraîne la terminaison de la synthèse de l'ADN viral et l'inhibition de la réplication virale .

Applications De Recherche Scientifique

Stavudine triphosphate has several scientific research applications, including:

Chemistry: Used as a model compound for studying phosphorylation reactions and nucleoside analogs.

Biology: Investigated for its role in inhibiting HIV reverse transcriptase and its effects on viral replication.

Medicine: Used in the development of antiretroviral therapies for HIV-1 infection.

Industry: Employed in the production of antiretroviral drugs and in research on drug resistance mechanisms.

Mécanisme D'action

Stavudine triphosphate exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase. It competes with the natural substrate, thymidine triphosphate, for incorporation into viral DNA. Once incorporated, this compound acts as a chain terminator, preventing the formation of the 5’ to 3’ phosphodiester linkage essential for DNA chain elongation. This results in the termination of viral DNA synthesis and inhibition of viral replication .

Comparaison Avec Des Composés Similaires

Le triphosphate de stavudine est similaire à d'autres inhibiteurs nucléosidiques de la transcriptase inverse (INTI) tels que la zidovudine, la didanosine et la zalcitabine. Il possède des propriétés uniques qui le distinguent de ces composés :

Didanosine : La stavudine et la didanosine provoquent toutes deux une neuropathie périphérique, mais les mécanismes peuvent différer.

Zalcitabine : Comme la stavudine, la zalcitabine est un didésoxy-nucléoside, mais elle a un spectre d'activité et des effets secondaires différents.

Composés similaires

- Zidovudine (3'-azido-3'-désoxythymidine)

- Didanosine (2',3'-didésoxyinosine)

- Zalcitabine (2',3'-didésoxycytidine)

Le mécanisme d'action unique du triphosphate de stavudine et son rôle dans la thérapie antirétrovirale en font un composé précieux dans la lutte contre l'infection par le VIH-1.

Activité Biologique

Stavudine triphosphate (d4T-TP) is the active phosphorylated metabolite of stavudine, a nucleoside reverse transcriptase inhibitor (NRTI) used primarily in the treatment of HIV. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, efficacy, and associated toxicities, supported by relevant data tables and case studies.

This compound exerts its antiviral effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV. The compound mimics natural nucleotides, leading to premature termination of viral DNA synthesis when incorporated into the growing viral DNA strand. This mechanism is critical for its efficacy as an antiretroviral agent.

Pharmacokinetics

Stavudine is rapidly absorbed and converted to this compound intracellularly. The pharmacokinetic profile shows that the half-life of stavudine in plasma is approximately 1 hour, while the half-life of this compound is around 7 hours . The intracellular concentration of this compound is directly correlated with its antiviral activity, making it a crucial parameter for effective treatment outcomes.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Plasma Half-Life | ~1 hour |

| Intracellular Half-Life | ~7 hours |

| Typical Clearance in Children | 230 × 10^12 cells/h |

| Typical Clearance in Adults | 454 × 10^12 cells/h |

Efficacy in Clinical Studies

Stavudine has been shown to effectively increase CD4 T lymphocyte counts and achieve viral suppression in pediatric populations. Observational studies indicate that 50% to 80% of treatment-naive children achieve complete viral suppression when treated with stavudine as part of combination antiretroviral therapy (ART) .

Case Study: Pediatric ART Outcomes

In a cohort study involving HIV-positive children receiving stavudine-based regimens, substantial increases in CD4 counts were observed:

- Study Population : 200 children aged 2-12 years

- Treatment Regimen : Stavudine + Lamivudine + Nevirapine

- Outcome :

- CD4 Count Increase : Average increase of 150 cells/mm³ over 12 months.

- Viral Load Suppression : Achieved in 75% of participants within the first year.

Toxicity Profile

Despite its efficacy, this compound is associated with several adverse effects, primarily due to mitochondrial toxicity. Common toxicities include:

- Peripheral Neuropathy : Occurs in approximately 25-30% of patients .

- Lipoatrophy : Loss of subcutaneous fat, particularly noticeable in long-term users .

- Lactic Acidosis : A serious condition that can arise from mitochondrial dysfunction; cases have been reported especially when combined with other NRTIs .

Table 2: Common Adverse Effects Associated with Stavudine

| Adverse Effect | Incidence Rate |

|---|---|

| Peripheral Neuropathy | ~25-30% |

| Lipoatrophy | Varies widely |

| Lactic Acidosis | Rare but serious |

Propriétés

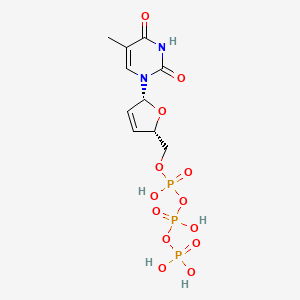

IUPAC Name |

[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N2O13P3/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(23-8)5-22-27(18,19)25-28(20,21)24-26(15,16)17/h2-4,7-8H,5H2,1H3,(H,18,19)(H,20,21)(H,11,13,14)(H2,15,16,17)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSQODTUNULBHF-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N2O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180822 | |

| Record name | 2',3'-Dideoxy-2',3'-dehydrothymidine 5'-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26194-89-8 | |

| Record name | 2',3'-Dideoxy-2',3'-dehydrothymidine 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026194898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stavudine triphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02887 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2',3'-Dideoxy-2',3'-dehydrothymidine 5'-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STAVUDINE TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZP0VJ751G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.